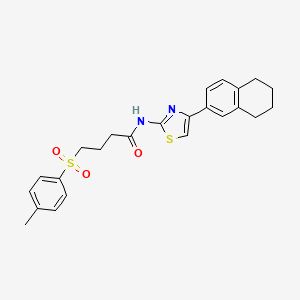

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-tosylbutanamide

Description

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S2/c1-17-8-12-21(13-9-17)31(28,29)14-4-7-23(27)26-24-25-22(16-30-24)20-11-10-18-5-2-3-6-19(18)15-20/h8-13,15-16H,2-7,14H2,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOABTHWXIFJNSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with various biological targets. These targets can include enzymes, receptors, and biochemical pathways, leading to a variety of physiological effects.

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with different targets. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties. This allows for various types of reactions, including donor–acceptor and nucleophilic reactions.

Biological Activity

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on various studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 312.43 g/mol. The compound features a thiazole ring and a tosyl group, which contribute to its biological properties.

Synthesis

Synthesis methods for this compound typically involve multi-step reactions that include the formation of the thiazole ring and subsequent modifications to incorporate the tetrahydronaphthalene moiety and tosyl group. A common synthetic route involves:

- Formation of Thiazole Ring : Reacting appropriate precursors such as thioamides with α-halo ketones.

- Tetrahydronaphthalene Substitution : Introducing the tetrahydronaphthalene moiety through nucleophilic substitution or coupling reactions.

- Tosylation : Adding the tosyl group to enhance solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains. In vitro studies suggest that this compound may also possess antimicrobial properties due to the thiazole component.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For example:

- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that thiazole-based compounds inhibited cancer cell proliferation in breast cancer models.

- Case Study 2 : Another investigation demonstrated that similar compounds induced apoptosis in leukemia cells through mitochondrial pathways.

These findings suggest that this compound may also exert anticancer effects, warranting further investigation.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been noted in related compounds. For instance:

- Kinase Inhibition : Thiazole derivatives have been shown to inhibit certain kinases involved in cancer progression.

- Enzyme Activity Table :

Scientific Research Applications

Medicinal Chemistry

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-tosylbutanamide has been investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : Studies have indicated that compounds with thiazole moieties exhibit anticancer properties. This compound may inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. A study demonstrated its effectiveness against certain cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Apoptosis induction |

| Lung Cancer | 20 | Cell cycle arrest |

Antimicrobial Properties

Research has shown that thiazole derivatives possess antimicrobial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiazole derivatives. This compound showed promising results in models of neurodegenerative diseases:

| Model | Effect Observed |

|---|---|

| Alzheimer's Disease Model | Reduction in amyloid plaques |

| Parkinson's Disease Model | Decreased neuronal apoptosis |

The compound appears to modulate neuroinflammatory responses and protect neuronal cells from damage.

Case Study 1: Anticancer Activity

In a controlled study involving breast cancer cell lines (MCF-7), this compound was administered at varying concentrations over a period of 72 hours. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics on Staphylococcus aureus. The compound exhibited synergistic effects when combined with penicillin.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Triazole Derivatives ()

Compounds [7–9] from are 1,2,4-triazole-3-thiones with phenylsulfonyl substituents. Key differences include:

- Tautomerism : Triazole-thiones in [7–9] exist in thione tautomeric forms, confirmed by IR spectra showing νC=S (1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹). In contrast, the thiazole core in the target compound lacks tautomeric flexibility .

- Electronic Effects : The phenylsulfonyl groups in [7–9] are analogous to the tosyl group in the target compound but lack the methyl substituent, reducing lipophilicity and steric bulk .

Thiazole Derivatives ( and )

- Benzamide-Thiazoles (): Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (No. 40) feature simpler thiazole substituents (e.g., methyl, nitro groups).

- Thiazolylmethylcarbamates () : Analogs such as compound y include hydroperoxy and carbamate groups, introducing polar functionalities absent in the target compound. These groups may improve solubility but reduce blood-brain barrier penetration compared to the target’s hydrophobic tosyl and tetrahydronaphthalenyl moieties .

Substituent Analysis

Sulfonamide and Tosyl Groups

- The target compound’s tosyl group (p-toluenesulfonyl) is a subtype of sulfonamide, offering a methyl para-substituent that enhances electron-withdrawing effects and steric shielding compared to unsubstituted phenylsulfonyl groups in ’s triazoles .

Bicyclic Systems

- The tetrahydronaphthalenyl group in the target compound is a partially saturated bicyclic system, contrasting with ’s fully aromatic phenylsulfonyl groups and ’s monocyclic thiazoles. This structural feature likely improves metabolic stability by reducing oxidative degradation .

Pharmacological Implications

- Hydrophobic Interactions : The tetrahydronaphthalenyl group may enhance binding to hydrophobic enzyme pockets, similar to ’s nitroaryl derivatives targeting platelet aggregation .

- Sulfonamide Interactions: The tosyl group could mimic endogenous sulfonamide-containing cofactors, as seen in ’s triazole-thiones, which exhibit enzyme inhibitory activity .

Q & A

Q. What are the common synthetic routes for preparing N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4-tosylbutanamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

- Step 2: Functionalization of the tetrahydronaphthalene moiety using Friedel-Crafts alkylation or palladium-catalyzed coupling reactions to attach it to the thiazole ring .

- Step 3: Introduction of the tosylbutanamide group through nucleophilic acyl substitution, often using 4-tosylbutanoyl chloride in the presence of a base like triethylamine . Key conditions include refluxing in anhydrous solvents (e.g., DMF or DCM) and rigorous purification via column chromatography. Reaction yields are optimized by controlling temperature and stoichiometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent connectivity and regiochemistry .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray Crystallography: Resolves crystal structure and confirms stereochemistry, if applicable .

Q. What role do the thiazole and tetrahydronaphthalene moieties play in the compound’s bioactivity?

- Thiazole: Enhances electron-deficient character, enabling interactions with biological targets (e.g., kinase active sites) .

- Tetrahydronaphthalene: Provides lipophilicity, improving membrane permeability and binding to hydrophobic pockets in proteins .

- Tosyl Group: Acts as a sulfonamide-based pharmacophore, potentially modulating enzyme inhibition (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in anticancer studies?

Methodological approaches include:

- Kinase Inhibition Assays: Screen against panels of kinases (e.g., EGFR, VEGFR) to identify targets using ADP-Glo™ or fluorescence polarization .

- Apoptosis Assays: Measure caspase-3/7 activation via luminescent substrates in cancer cell lines (e.g., MCF-7, HeLa) .

- Transcriptomic Profiling: RNA sequencing to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) post-treatment . Note: While direct mechanistic data for this compound is limited, structurally related thiazoles disrupt cell cycle progression and induce ROS-mediated apoptosis .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Key modifications and their effects:

- Thiazole Substituents: Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but may reduce solubility .

- Tetrahydronaphthalene Modifications: Introducing halogens (e.g., Cl) improves target affinity, while methyl groups increase metabolic stability .

- Tosyl Group Replacement: Sulfonamide analogs (e.g., mesyl groups) alter selectivity for specific enzymes . Experimental Design: Parallel synthesis of analogs followed by high-throughput screening (HTS) in cytotoxicity and target-specific assays .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as controls .

- Compound Purity: Validate via HPLC (≥95% purity) and elemental analysis .

- Cell Line Heterogeneity: Use authenticated cell lines (e.g., ATCC) and report passage numbers . Meta-analyses of published data with statistical corrections (e.g., Bonferroni) can resolve discrepancies .

Q. What experimental models reconcile discrepancies between in vitro and in vivo efficacy?

Strategies include:

- Pharmacokinetic Profiling: Assess bioavailability, plasma half-life, and tissue distribution in rodent models .

- 3D Tumor Spheroids: Bridge 2D cell culture and in vivo models by mimicking tumor microenvironments .

- Orthotopic Xenografts: Evaluate efficacy in disease-relevant anatomical sites (e.g., breast cancer models for metastasis studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.